molecular formula C10H13NO3 B134939 4-[(3-Hydroxypropyl)amino]benzoic acid CAS No. 518336-11-3

4-[(3-Hydroxypropyl)amino]benzoic acid

Cat. No.: B134939
CAS No.: 518336-11-3
M. Wt: 195.21 g/mol
InChI Key: LPIGVMNRPMKEEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Hydroxypropyl)amino]benzoic acid can be achieved through the reaction of 3-amino-1-phenylethanol with para-carboxybenzoic acid under appropriate conditions, followed by crystallization and purification . Another method involves the reduction of 3-nitro-4-chlorobenzoic acid to 3-amino-4-hydroxybenzoic acid, which is then reacted with 3-hydroxypropylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Hydroxypropyl)amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-[(3-Hydroxypropyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of sphingosine kinase inhibitors, it acts by inhibiting the enzyme sphingosine kinase, which plays a crucial role in the sphingolipid signaling pathway . This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Hydroxypropyl)amino]benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxypropyl and amino groups allow for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(3-hydroxypropylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-1-6-11-9-4-2-8(3-5-9)10(13)14/h2-5,11-12H,1,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIGVMNRPMKEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406251
Record name 4-[(3-HYDROXYPROPYL)AMINO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518336-11-3
Record name 4-[(3-HYDROXYPROPYL)AMINO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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